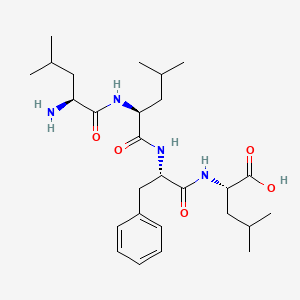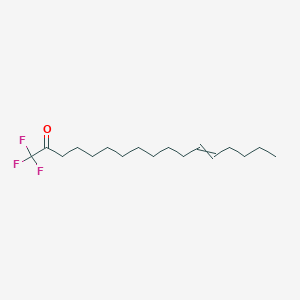
4,5-Dichloro-6-fluoro-nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-6-fluoro-nicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-fluoro-nicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate . This method ensures high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure consistency and efficiency. The use of advanced catalytic systems and optimized reaction parameters is crucial for achieving high throughput and minimizing by-products.
化学反应分析
Types of Reactions: 4,5-Dichloro-6-fluoro-nicotinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or other alkoxides are commonly used.
Catalysts: Palladium on carbon (Pd/C) is frequently employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrogenation can lead to the reduction of specific functional groups.
科学研究应用
4,5-Dichloro-6-fluoro-nicotinic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
作用机制
The mechanism by which 4,5-Dichloro-6-fluoro-nicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. For instance, its structural similarity to nicotinic acid allows it to interact with nicotinic acid receptors, potentially modulating lipid metabolism and other physiological processes .
相似化合物的比较
- 2,6-Dichloro-5-fluoro-nicotinic acid
- 5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 4,6-Dichloronicotinic acid
Comparison: 4,5-Dichloro-6-fluoro-nicotinic acid is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry .
属性
CAS 编号 |
851386-27-1 |
|---|---|
分子式 |
C6H2Cl2FNO2 |
分子量 |
209.99 g/mol |
IUPAC 名称 |
4,5-dichloro-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) |
InChI 键 |
QRGANIVSJDGNGS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)F)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)

![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)



